1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a complex organic compound featuring a pyrazole ring substituted with methyl, phenylsulfanyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group into the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design. The phenylsulfanyl group may interact with various biological pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-(trifluoromethyl)pyrazole-4-carboxylic Acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Trifluoromethyl-substituted thiophene derivatives: Used in organic solar cells and other applications.
Uniqueness
1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, while the phenylsulfanyl group provides additional functional versatility .
Biological Activity
1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, with the CAS number 321533-77-1, is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₂H₉F₃N₂OS
- Molecular Weight : 286.27 g/mol
- Structural Formula :
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and agrochemicals. The following sections summarize key findings related to its biological effects.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of pyrazole derivatives, including this compound. For instance, a study highlighted that pyrazole compounds can act against various bacterial strains, suggesting that this compound may possess similar properties.
Microorganism | Activity | Reference |
---|---|---|
Escherichia coli | Inhibition observed | |
Bacillus cereus | Moderate inhibition | |
Candida albicans | Potential antifungal activity |
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory potential. Research has indicated that compounds with trifluoromethyl groups can exhibit enhanced anti-inflammatory effects due to their ability to modulate inflammatory pathways.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of phenylhydrazine with suitable carbonyl compounds under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against resistant strains of bacteria. The study found that certain modifications in the structure, such as the introduction of trifluoromethyl groups, significantly enhanced activity against Gram-negative bacteria.
- Case Study on Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory effects of pyrazole compounds in animal models. The results indicated a marked reduction in inflammatory markers, supporting the potential use of these compounds in treating inflammatory diseases.
Properties
IUPAC Name |
1-methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2OS/c1-17-11(19-8-5-3-2-4-6-8)9(7-18)10(16-17)12(13,14)15/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKYVWZSLPWACA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)SC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.